molecular formula C11H22N2O2 B136003 (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate CAS No. 139004-96-9

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Cat. No. B136003
M. Wt: 214.3 g/mol
InChI Key: DIRUVVRMWMDZAE-SECBINFHSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, Including medicinal products .

Scientific Research Applications

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structural motif of numerous natural products and therapeutically relevant compounds, highlighting the importance of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in facilitating asymmetric synthesis and contributing to medicinal chemistry and drug development (Philip et al., 2020).

Role in Industrial Applications

The compound finds its application in the synthesis of vandetanib, a therapeutic agent, through a series of reactions that highlight its utility in providing higher yields and commercial value for industrial production. This underscores its significance in the manufacturing of complex pharmaceuticals (Mi, 2015).

Environmental and Toxicological Aspects

In environmental science, the degradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, providing insights into the biodegradation processes that could potentially involve (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate or its derivatives. These processes are crucial for understanding the environmental impact and remediation strategies for contaminants related to fuel additives (Thornton et al., 2020).

Toxicological Research

The modulation of urethane (ethyl carbamate) carcinogenicity by ethyl alcohol has been explored, providing valuable insights into the interactions and mechanisms influencing the carcinogenicity of urethane. Such studies are imperative for assessing the risk and developing safety guidelines for substances that may pose health hazards (Benson & Beland, 1997).

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the field of drug discovery . The development of novel piperidine derivatives with potential biological activities is an important component of medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRUVVRMWMDZAE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205580
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

CAS RN

139004-96-9
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139004-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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